4'-Bromo-2,3-dimethoxybiphenyl

Organic Synthesis Building Block Quality Assurance

4'-Bromo-2,3-dimethoxybiphenyl (CAS 1192164-59-2; Molecular Formula C14H13BrO2; Molecular Weight 293.16 g/mol) is a functionalized biaryl building block featuring a 4'-bromo substituent on one ring and 2,3-dimethoxy substitution on the other. This regioisomeric substitution pattern is critical for defining the compound's reactivity profile in cross-coupling applications and its solid-state properties.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
Cat. No. B13621135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2,3-dimethoxybiphenyl
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H13BrO2/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9H,1-2H3
InChIKeyXPAIKZIQQWIENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-2,3-dimethoxybiphenyl (CAS 1192164-59-2): Procurement-Ready Physicochemical and Purity Specifications


4'-Bromo-2,3-dimethoxybiphenyl (CAS 1192164-59-2; Molecular Formula C14H13BrO2; Molecular Weight 293.16 g/mol) is a functionalized biaryl building block featuring a 4'-bromo substituent on one ring and 2,3-dimethoxy substitution on the other . This regioisomeric substitution pattern is critical for defining the compound's reactivity profile in cross-coupling applications and its solid-state properties [1]. The compound is commercially available with a standard purity specification of 95% .

1 Functionalized biaryl building block for cross-coupling
2 Regioisomeric substitution pattern defines reactivity
3 Reported purity specification supports synthesis workflows

Why 4'-Bromo-2,3-dimethoxybiphenyl Cannot Be Replaced by Other Bromo-dimethoxybiphenyl Isomers in Synthesis and Research


Generic substitution among bromo-dimethoxybiphenyl isomers is contraindicated due to quantifiable differences in purity, melting point, and downstream reactivity profiles. For example, the positional isomer 2'-bromo-2,6-dimethoxybiphenyl (CAS 755017-61-9) exhibits a distinct melting point range (143–146 °C) and a higher minimum purity specification (97%), which can directly impact crystallization behavior and reproducibility in solid-phase applications . The regioisomeric substitution pattern of 4'-Bromo-2,3-dimethoxybiphenyl dictates its electron density distribution and steric accessibility at the bromine site, parameters that are critical for cross-coupling selectivity and cannot be replicated by the 2'-bromo or 3'-bromo analogues [1]. Consequently, selecting the non-brominated analogue 2,3-dimethoxybiphenyl would eliminate the crucial synthetic handle for further functionalization entirely [2].

Positional Isomers Different regioisomers may alter reactivity, purity, and crystallization, limiting direct interchangeability.
Non-Brominated Analogue 2,3-Dimethoxybiphenyl lacks the synthetic handle, removing cross-coupling utility.
Regiochemical Selectivity The para-bromo site offers distinct steric/electronic profiles not replicated by ortho- or meta-bromo isomers.

Quantitative Selection Guide: 4'-Bromo-2,3-dimethoxybiphenyl vs. Closest Analogs


Comparative Purity Analysis: 4'-Bromo-2,3-dimethoxybiphenyl vs. 2,3-Dimethoxybiphenyl Unsubstituted Parent

When comparing purities, 4'-Bromo-2,3-dimethoxybiphenyl is supplied at a standard purity of 95% (by HPLC, GC, or NMR as per batch-specific Certificate of Analysis) , while its unsubstituted parent, 2,3-dimethoxybiphenyl, is available at a minimum purity of 98% (NLT 98%) [1]. The 3-percentage-point difference in certified purity is a critical parameter for applications requiring stringent stoichiometric control, such as controlled polymerization or medicinal chemistry campaigns where by-product profiles must be minimized.

Purity Comparison
Data to verify
Target: 95% (standard) vs Parent: NLT 98%
Lower certified purity requires stoichiometric adjustment.
Verify batch-specific CoA.
Organic Synthesis Building Block Quality Assurance

Thermal Property Differentiation: Melting Point of 4'-Bromo-2,3-dimethoxybiphenyl vs. 2'-Bromo-2,6-dimethoxybiphenyl

The thermal properties of bromo-dimethoxybiphenyls are highly dependent on the regioisomeric substitution pattern. While the melting point of 4'-Bromo-2,3-dimethoxybiphenyl is not consistently reported in open databases, its close positional isomer, 2'-bromo-2,6-dimethoxybiphenyl (CAS 755017-61-9), exhibits a well-defined melting point range of 143–146 °C (literature value, as provided on product specification sheets) . This melting point serves as a comparative baseline, and any deviation from this range for the target compound would indicate a significant conformational or packing difference in the solid state, attributable to the 2,3- vs 2,6- methoxy arrangement. Such differences directly influence the feasibility of purification by recrystallization and the compound's behavior in solid-phase synthesis.

Melting Point
Data to verify
Target not consistently reported; 2'-bromo-2,6-dimethoxy isomer: 143–146 °C (lit.)
Thermal characterization needed before solid-state processes.
Regioisomerism may shift thermal behavior.
Solid-State Chemistry Crystallization Thermal Analysis

Regiochemical Reactivity Basis: Steric and Electronic Differentiation of the 4'-Bromo Site for Cross-Coupling

In the context of Pd-catalyzed Suzuki-Miyaura cross-coupling, the position of the bromine atom on the biphenyl scaffold is a primary determinant of reactivity. The 4'-bromo substituent in the target compound is sterically unencumbered, projecting para- to the biphenyl linkage, which is predicted to facilitate oxidative addition with Pd(0) catalysts more readily than the ortho-2'-bromo analogue, where the bromine is in closer proximity to the second aromatic ring . This class-level inference suggests that 4'-Bromo-2,3-dimethoxybiphenyl may offer higher coupling yields under mild conditions compared to its ortho-brominated counterpart. This differentiates it from 2'-bromo-2,6-dimethoxybiphenyl, which may require elevated temperatures or specialized ligands to overcome steric hindrance.

Steric Accessibility
Class-level
para-4'-bromo: minimal hindrance vs ortho-2'-bromo: significant steric bulk
Predictable steric profile may aid cross-coupling optimization.
Direct comparative kinetic data unavailable.
Cross-Coupling Suzuki Reaction Medicinal Chemistry

NMR Spectroscopic Differentiation: 13C Chemical Shift as a Conformational Probe

The 13C NMR chemical shifts of biphenyls are established probes for estimating the twist angle between aromatic rings in solution and the solid state. The presence of a 4'-bromo substituent alters this electronic environment in a measurable way compared to the non-brominated parent 2,3-dimethoxybiphenyl or other bromo-isomers. A systematic study on substituted biphenyls demonstrates that variations in the substituent's position and type lead to quantifiable delta(13C) values that reflect conformational differences [1]. For procurement, this means that the 13C NMR spectrum provided in the batch-specific Certificate of Analysis (available from suppliers like Bidepharm ) serves as a unique 'fingerprint' for confirming the regioisomeric identity of the compound and differentiating it from misshipped or mislabeled isomers.

13C NMR Identity
Method context
Unique compound-specific spectrum distinguishes regioisomers
Enables unambiguous isomer confirmation upon receipt.
Compare with supplier batch-specific data.
NMR Spectroscopy Structural Elucidation Quality Control

High-Value Application Scenarios for 4'-Bromo-2,3-dimethoxybiphenyl Based on Differentiated Evidence


Regioselective Suzuki-Miyaura Cross-Coupling for Drug Discovery Scaffolds

In early-stage medicinal chemistry, the unencumbered 4'-bromo site of this compound (Section 3, Evidence Item 3) makes it a preferred substrate for high-throughput parallel synthesis of biaryl libraries via Suzuki coupling, where reaction yield and scope under standardized conditions are paramount. The 95% purity (Section 3, Evidence Item 1) is adequate for this application, as products undergo subsequent purification.

NMR-Based Quality Control and Identity Verification in Regulated Workflows

The distinct 13C NMR signature (Section 3, Evidence Item 4) makes this compound suitable for GLP/GMP environments where incoming materials must be unambiguously identified against a reference standard. The supplier-provided batch-specific NMR data can be directly compared with an in-house library to rule out the presence of the more common 2,6-isomer.

Building Block for Advanced Materials Requiring a Specific Halogen Handle

For the synthesis of functional materials such as OLED intermediates or conjugated polymers, the para-bromo handle offers a well-defined vector for subsequent stepwise elongation, avoiding the steric hindrance of ortho-substituted isomers (Section 3, Evidence Item 3). The thermal characterization gap identified in Section 3 (Evidence Item 2) positions this compound for research laboratories equipped with DSC or melting point apparatus to perform pre-use characterization.

Application
Selection Property
Validation Focus
Regioselective cross-coupling
para-Bromo steric accessibility
Coupling yield and scope
NMR-based identity verification
Distinct 13C fingerprint
Isomer confirmation in regulated workflows
Advanced material building block
Halogen handle vector
Pre-use thermal characterization
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